Hydrogen-Bond Donor Count: Differentiating the 2-Hydroxyethyl Linker from the Closest Phenylsulfamoyl Analog
The target compound bears a secondary alcohol on the ethylene spacer, yielding two hydrogen-bond donors (HBDs) total (one NH from the carbamate and one OH from the hydroxyethyl linker). The nearest purchasable analog, N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide, possesses only one HBD (the acetamide NH) [1]. In carbonic anhydrase inhibitor design, HBD count and spatial positioning influence residence time within the active-site cone, particularly contacts with Thr199/Thr200 residues in hCA II [2]. The additional OH provides a vector for water-mediated hydrogen bonding that the acetamide analog cannot replicate.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 HBDs (carbamate NH + secondary alcohol OH) |
| Comparator Or Baseline | N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide: 1 HBD (acetamide NH only) |
| Quantified Difference | +1 HBD (2-fold increase) |
| Conditions | In silico property calculation from SMILES; validated against ZINC database descriptors [3] |
Why This Matters
An additional H-bond donor can modulate target residence time and isoform selectivity in CA inhibition, a critical differentiator when screening for subtype-specific inhibitors.
- [1] BindingDB entry for N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamide (BDBM89242). Molecular formula C₁₆H₁₈N₂O₅S; ChemSpider. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. View Source
- [3] ZINC Database. Substance ZINC000409113523. HBD count = 2; tPSA = 112 Ų. View Source
